A Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While detailed experimental data on this specific molecule is limited in public literature, this document synthesizes information from related structures and established chemical principles to offer a robust profile. We will cover its core physicochemical properties, propose a rational synthetic pathway, discuss its anticipated spectroscopic signature, and explore its potential as a versatile scaffold for developing novel therapeutic agents. The guide is intended for researchers and scientists who require a foundational understanding of this molecule for its application in chemical synthesis and drug discovery programs.
Introduction: The Tetrahydroquinazoline Scaffold
The quinazoline ring system and its reduced analogue, the tetrahydroquinazoline, are classified as "privileged scaffolds" in medicinal chemistry. These core structures are present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Derivatives of the tetrahydroquinazoline skeleton have been notably investigated as potent inhibitors of key enzymatic targets. For instance, various substituted 2,4-diaminotetrahydroquinazolines have shown significant inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making them candidates for development as antitumor and antimicrobial agents.[2] Furthermore, recent studies have highlighted their potential as antitubercular agents, targeting critical enzymes in Mycobacterium tuberculosis.[1]
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid represents a highly valuable, functionalized intermediate. The two chlorine atoms at the 2 and 4 positions act as reactive leaving groups, enabling facile nucleophilic substitution. This allows for the systematic introduction of diverse chemical moieties, which is a cornerstone of structure-activity relationship (SAR) studies. The carboxylic acid at the 6-position provides an additional, orthogonal handle for chemical modification, such as amide coupling. This trifunctional nature makes it an ideal starting point for the construction of compound libraries aimed at discovering novel drug candidates.
Physicochemical Properties
The fundamental properties of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid are summarized below. It is important to note that while identifiers are well-established, experimental data such as melting and boiling points are not widely reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 5458-56-0 | [3][4][5] |
| Molecular Formula | C₉H₈Cl₂N₂O₂ | [3] |
| Molecular Weight | 263.08 g/mol | Calculated |
| Canonical SMILES | C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl | [5] |
| InChI Key | IGTFBKKBTPDJCU-UHFFFAOYSA-N | [5] |
| PubChem CID | 229739 | [3][5] |
| Physical Form | Solid | |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
Synthesis and Rationale
Caption: Proposed synthetic pathway for the target compound.
Proposed Experimental Protocol:
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Step 1: Synthesis of 4-Oxocyclohexane-1-carboxylic acid. This starting material can be prepared from commercially available cyclohexane-1,4-dicarboxylic acid through established methods involving selective oxidation and decarboxylation.
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Step 2: Cyclocondensation to form the Quinazolinedione Ring. 4-Oxocyclohexane-1-carboxylic acid is reacted with urea in a suitable solvent, often under acidic or basic catalysis and heat. This reaction proceeds via initial formation of a ureide intermediate, followed by intramolecular cyclization and dehydration to yield the bicyclic 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione-6-carboxylic acid.
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Step 3: Chlorination of the Quinazolinedione. The intermediate from Step 2 is treated with an excess of a strong chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) or phosphorus pentachloride (PCl₅) is commonly used.[7][8] The reaction is typically heated under reflux for several hours.
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Rationale: The hydroxyl groups of the tautomeric lactim form of the dione are replaced by chlorine atoms. This conversion is critical as it installs the reactive handles for subsequent nucleophilic substitution reactions.
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Step 4: Work-up and Purification. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice to quench any remaining reagent. The resulting precipitate, which is the crude target compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Anticipated Spectroscopic Profile
While experimental spectra for this specific compound are not available, its structure allows for the prediction of key spectroscopic features. Researchers can use these anticipated data points to confirm the identity and purity of the synthesized material.
| Technique | Expected Signals & Features | Rationale |
| ¹H NMR | A broad singlet between 11-13 ppm.A multiplet signal in the aliphatic region (approx. 1.5-3.5 ppm). | The broad singlet corresponds to the acidic proton of the carboxylic acid. The complex multiplet arises from the non-equivalent protons of the saturated tetrahydro-cyclohexyl ring. |
| ¹³C NMR | A signal >170 ppm.Signals in the 150-165 ppm range.Signals in the 20-50 ppm range. | The signal >170 ppm is characteristic of the carboxylic acid carbonyl carbon. Signals in the 150-165 ppm range correspond to the C2 and C4 carbons of the pyrimidine ring bonded to chlorine. The upfield signals represent the sp³ hybridized carbons of the cyclohexyl moiety. |
| FT-IR (cm⁻¹) | A very broad absorption from 2500-3300.A sharp, strong absorption around 1700-1725.Absorptions in the 1550-1620 range.Absorptions in the 600-800 range. | These correspond to the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N and C=C stretches of the quinazoline ring, and C-Cl stretches, respectively.[9] |
| Mass Spec (MS) | A molecular ion peak (M⁺) showing a characteristic isotopic pattern. | Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio (approx. 9:6:1), confirming the presence of two chlorines. |
Biological Context and Therapeutic Potential
The primary value of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid lies in its role as a versatile building block for creating libraries of drug-like molecules. Its structure allows for diversification at three key points, enabling a thorough exploration of the chemical space around the tetrahydroquinazoline core.
Caption: Diversification points on the target scaffold.
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Positions C2 and C4: The chloro-substituents are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols. By varying the R-groups on these nucleophiles, chemists can modulate the compound's steric and electronic properties to optimize binding to a biological target.
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Position C6: The carboxylic acid is a versatile functional group. It can be converted into amides, esters, or other derivatives. Amide coupling with a library of amines is a particularly powerful technique in drug discovery for exploring hydrogen bonding interactions and introducing new pharmacophoric features.
Given that related tetrahydroquinazolines are known DHFR inhibitors, this scaffold is a prime candidate for developing new generations of antifolates.[2] The strategic diversification enabled by this molecule could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties for applications in oncology or infectious diseases.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related chlorinated heterocyclic compounds and general laboratory safety practices dictate a cautious approach.[10][11]
Hazard Identification:
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | Harmful if swallowed.[11]Causes skin irritation.[10][11]Causes serious eye irritation.[10][11]May cause respiratory irritation.[10][11] |
Recommended Procedures:
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[10]
-
A face shield should be worn if there is a risk of splashing.
-
-
Handling:
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Skin: Take off contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Storage:
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2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride. ChemSrc. [Link]
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2,4-dichloro-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid amide. Nanjing Bike Biotechnology Co., Ltd. [Link]
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2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. J&K Scientific. [Link]
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Safety Data Sheet. Aaron Chemicals. [Link]
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Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. PubMed. [Link]
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2-(tert-BUTOXYCARBONYL)-5,7-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID MSDS. Loba Chemie. [Link]
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
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Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. [Link]
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Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. NIH. [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]
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